1,3-Dihydro-1-(2-bromoethyl)-3-isopropenyl-2h-benzimidazol-2-one
Overview
Description
1,3-Dihydro-1-(2-bromoethyl)-3-isopropenyl-2h-benzimidazol-2-one is a useful research compound. Its molecular formula is C12H13BrN2O and its molecular weight is 281.15 g/mol. The purity is usually 95%.
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Biological Activity
1,3-Dihydro-1-(2-bromoethyl)-3-isopropenyl-2H-benzimidazol-2-one is a compound that has garnered attention for its potential biological activities, particularly in the realm of antibacterial properties and its role as an intermediate in pharmaceutical synthesis. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves a multi-step process. The compound can be synthesized from 1,3-dihydro-2H-benzimidazol-2-one through bromination and subsequent reactions with various reagents. For instance, one method reported involves the reaction of 1-(2-chloroethyl)-2,3-dihydro-1H-benzimidazol-one with m-trifluoromethyl phenyl piperazine to yield flibanserin, where this compound serves as a key intermediate .
Reaction Scheme
The following table summarizes the steps involved in synthesizing the compound:
Step | Reactants | Conditions | Product |
---|---|---|---|
1 | 1,2-phenylenediamine + CDI | Room temperature | 1H-benzo[α]imidazol-2(3H)-one |
2 | Compound from Step 1 + ethyl chloroformate + K2CO3 | 90°C | Intermediate compound |
3 | Intermediate + 1,2-dibromoethane | Reflux for 4 hours | This compound |
Antibacterial Activity
Research has indicated that compounds within the benzimidazole family exhibit significant antibacterial activity. A study highlighted the antibacterial efficacy of various derivatives of benzimidazole, including those similar to this compound. The compounds were tested against both Gram-positive and Gram-negative bacteria. The results demonstrated that some derivatives showed high activity with inhibition zones exceeding 28 mm against strains like Staphylococcus aureus and Escherichia coli .
Table: Antibacterial Activity Results
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A (similar structure) | Staphylococcus aureus | ≥28 |
Compound B (similar structure) | Pseudomonas aeruginosa | ≥25 |
Compound C (similar structure) | Escherichia coli | ≥30 |
Cytotoxicity Studies
In addition to antibacterial properties, benzimidazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For example, compounds derived from benzimidazole structures have shown promising results in inhibiting tumor growth in vitro. Specific studies focused on the cytotoxicity of compounds similar to this compound against cervical and prostate cancer cells revealed significant apoptotic activity .
Case Study: Cytotoxicity Against Cancer Cells
A recent study evaluated the effects of a benzimidazole derivative on cancer cell lines:
- Cell Lines Tested : HeLa (cervical), PC-3 (prostate)
- Findings : The compound demonstrated an IC50 value of approximately against SKOV-3 ovarian cancer cells, indicating strong cytotoxic potential.
The biological activity of this compound may be attributed to its ability to interfere with microbial cell wall synthesis or disrupt cellular processes in cancer cells leading to apoptosis. Studies suggest that the compound induces mitochondrial dysfunction and increases reactive oxygen species levels in treated cells .
Properties
IUPAC Name |
1-(2-bromoethyl)-3-prop-1-en-2-ylbenzimidazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-9(2)15-11-6-4-3-5-10(11)14(8-7-13)12(15)16/h3-6H,1,7-8H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRQZWFIRIIWPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)N1C2=CC=CC=C2N(C1=O)CCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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